Home > Products > Screening Compounds P103152 > BRD4 Inhibitor-16
BRD4 Inhibitor-16 -

BRD4 Inhibitor-16

Catalog Number: EVT-15277430
CAS Number:
Molecular Formula: C42H43N7O8S
Molecular Weight: 805.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

BRD4 Inhibitor-16 is a small molecule compound that targets bromodomain-containing protein 4 (BRD4), a member of the bromodomain and extraterminal domain family. This protein plays a crucial role in regulating gene expression by interacting with acetylated lysines on histones, thus influencing various cellular processes, including cancer cell proliferation and inflammatory responses. The inhibition of BRD4 has emerged as a promising therapeutic strategy in oncology, as it can disrupt oncogenic signaling pathways.

Source and Classification

BRD4 Inhibitor-16 is classified under small molecule inhibitors specifically designed to target the bromodomains of BRD4. It has been synthesized as part of ongoing research into BET (bromodomain and extraterminal domain) inhibitors, which have shown potential in treating various malignancies and inflammatory diseases. The compound belongs to a broader category of epigenetic modulators that alter gene expression by interfering with the binding of transcriptional regulators to chromatin.

Synthesis Analysis

Methods and Technical Details

The synthesis of BRD4 Inhibitor-16 typically involves several key steps:

  1. Formation of Intermediates: The initial step often includes the reaction of a specific precursor compound with a sulfonyl chloride in the presence of a base such as pyridine. For example, a solution containing a precursor compound is treated with 5-bromo-2-ethoxybenzenesulfonyl chloride to form an intermediate.
  2. Coupling Reactions: Following the formation of intermediates, coupling reactions are performed under optimized conditions to yield the final product. This may involve the use of various solvents and catalysts to enhance yield and purity.
  3. Optimization for Industrial Production: For large-scale production, reaction conditions such as temperature, solvent choice, and catalyst type are meticulously optimized to ensure high yields while maintaining the integrity of the compound.
Molecular Structure Analysis

Structure and Data

The molecular structure of BRD4 Inhibitor-16 features specific functional groups that facilitate its interaction with the bromodomains of BRD4. Detailed structural analysis reveals that:

  • The compound contains two key binding motifs that mimic acetylated lysines, allowing it to effectively compete for binding sites on BRD4.
  • Structural studies using X-ray crystallography have provided insights into how BRD4 Inhibitor-16 interacts with BRD4 at the molecular level, highlighting critical hydrogen bonding interactions that stabilize the complex.
Chemical Reactions Analysis

Reactions and Technical Details

BRD4 Inhibitor-16 undergoes several types of chemical reactions:

  1. Oxidation: Under specific conditions, it can be oxidized to form various oxidized derivatives.
  2. Reduction: Reduction reactions can modify certain functional groups within the molecule.
  3. Substitution: Substitution reactions allow for the introduction of different substituents onto the core structure.

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various alkylating agents for substitution reactions. The major products from these reactions can exhibit altered biological activities, providing avenues for further research.

Mechanism of Action

The mechanism by which BRD4 Inhibitor-16 exerts its effects involves binding to the bromodomains of BRD4. This binding prevents BRD4 from interacting with acetylated lysine residues on histones, thereby inhibiting its recruitment of transcription factors and other regulatory proteins necessary for gene expression. As a result, this disruption leads to downregulation of oncogenes such as MYC and other genes involved in cancer progression and inflammatory responses.

Physical and Chemical Properties Analysis

Physical Properties

BRD4 Inhibitor-16 is characterized by specific physical properties such as:

  • Molecular Weight: Approximately 400 Da.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

The chemical properties include:

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: It is reactive towards nucleophiles due to its electrophilic centers, making it suitable for further chemical modifications.
Applications

BRD4 Inhibitor-16 has several significant applications in scientific research:

  1. Cancer Research: It has shown efficacy in inhibiting the growth of various cancer cell lines by targeting BRD4's role in regulating oncogenes.
  2. Inflammatory Diseases: The compound exhibits anti-inflammatory properties by modulating cytokine expression.
  3. Epigenetic Studies: It serves as a valuable tool for investigating the role of BRD4 in epigenetic regulation.
  4. Drug Development: As a lead compound, it paves the way for developing new therapeutic agents targeting BRD4.
Molecular Basis of BRD4 Signaling in Oncogenesis

BRD4 Bromodomain Architecture and Acetyl-Lysine Recognition Mechanisms

BRD4 contains two tandem bromodomains (BD1 and BD2) that recognize acetylated lysine (Kac) residues on histones and non-histone proteins. Each bromodomain comprises a left-handed four-helix bundle (αZ, αA, αB, αC) forming a hydrophobic Kac-binding pocket. Key residues (e.g., Asn140 in BD1, Tyr390 in BD2) form hydrogen bonds with acetyl groups, while hydrophobic residues (Pro82, Phe83) stabilize aliphatic Kac chains [4]. This dual-domain architecture enables BRD4 to dock onto hyperacetylated chromatin regions, such as histone H4 (K5ac, K8ac, K12ac, K16ac), facilitating chromatin scaffolding [4] [7].

Structural studies reveal that BD1 has higher affinity for tetra-acetylated H4 peptides than BD2, and mutations in the ZA loop (e.g., Val87) disrupt nucleosome binding [4]. Bimolecular fluorescence complementation (BiFC) assays demonstrate that BRD4 molecules interact intermolecularly via their N-terminal domains to form higher-order complexes essential for chromatin structural integrity [4].

Table 1: Key Structural Features of BRD4 Bromodomains

DomainKey ResiduesBinding PreferenceFunctional Impact
BD1Asn140, Pro82, Phe83Tetra-acetylated H4Chromatin scaffolding
BD2Tyr390, Leu385Di-acetylated histonesTranscription initiation
ET domainAsp410, Arg416NSD3, P-TEFbProtein complex assembly
CTDGlu1302, Ser1313Chromatin remodelersHigher-order chromatin structure

BRD4-Mediated Transcriptional Regulation of Oncogenes

BRD4 recruits transcriptional machinery to oncogene promoters via three mechanisms:

  • P-TEFb Recruitment: BRD4 directly binds P-TEFb (CDK9/Cyclin T1), phosphorylating RNA Pol II CTD at Ser2 to initiate elongation of genes like c-MYC [6]. Inhibition displaces P-TEFb, reducing MYC mRNA by >70% in leukemia models [1] [9].
  • Mediator Complex Assembly: BRD4 anchors Mediator subunits (e.g., MED1) at super-enhancers, enabling promoter-enhancer looping for BCL-2 and BCL-xL expression [6]. In gastric cancer, BRD4 inhibition downregulates BCL-2, sensitizing resistant cells to apoptosis [1].
  • Epigenetic Modifier Recruitment: BRD4 recruits histone methyltransferases (EZH2) and acetyltransferases (p300) to modulate promoter accessibility. In colorectal cancer, BRD4 maintains Wee1 expression, enabling G2/M checkpoint evasion [9].

Table 2: BRD4-Regulated Oncogenes and Functional Outcomes

OncogeneCancer TypeRegulatory MechanismInhibition Outcome
c-MYCLeukemia, Solid tumorsP-TEFb recruitmentCell cycle arrest
BCL-2Gastric cancerSE-driven transcriptionApoptosis induction
MCL-1AML, T-ALLSE assembly with MED1Caspase-3 cleavage
Wee1ColorectalPromoter occupancyG2/M checkpoint collapse

Role of BRD4 in Super-Enhancer-Driven Tumorigenesis

Super-enhancers (SEs) are large clusters of enhancers (0.5–1.5 Mb) densely occupied by BRD4, MED1, and transcription factors. BRD4 stabilizes SE architecture by:

  • Nucleating SE Components: BRD4 recruits CDK7 and CDK9 to phosphorylate Mediator, promoting phase-separated condensates that concentrate RNA Pol II [3].
  • Facilitating Chromatin Looping: In NUT midline carcinoma (NMC), the BRD4-NUT fusion protein forms aberrant SEs that activate pro-proliferative genes (e.g., SOX2, MYC) [7] [9].
  • Sustaining Oncogene Addiction: >80% of SEs in cancer cells regulate genes controlling cell identity (e.g., ΔNp63α in squamous cell carcinomas). CRISPR screens show BRD4 depletion reduces SE-associated gene expression by 90% [8] [9].

SE disruption by BRD4 inhibitors (e.g., NHWD-870) dissociates MED1 and BRD4 from chromatin within 1 hour, preceding oncogene downregulation [6].

BRD4 Isoforms and Differential Functional Roles in Cancer Progression

BRD4 encodes two major isoforms with antagonistic functions:

  • Brd4-L (Long isoform, 1362 aa): Contains a C-terminal domain (CTD) that recruits P-TEFb and chromatin remodelers. Overexpressed in triple-negative breast cancer (TNBC), where it drives c-MYC transcription and metastasis [3] [8].
  • Brd4-S (Short isoform, 722 aa): Lacks the CTD but retains bromodomains. Acts as a dominant-negative by competing with Brd4-L for acetyl-lysine binding. Suppresses TNBC growth and enhances chemotherapy sensitivity [3].

In squamous cell carcinomas, Brd4-L maintains cancer stem-like cells (CSCs) by regulating ΔNp63α through an EZH2/STAT3 complex. Brd4-L knockdown reduces spheroid formation by 60%, while Brd4-S overexpression promotes differentiation [8].

Table 3: Functional Dichotomy of BRD4 Isoforms in Cancer

IsoformDomainsCancer TypeOncogenic RoleInteraction Partners
Brd4-LBDI, BDII, ET, CTDTNBC, SCCDrives proliferation, stemnessP-TEFb, MED1, EZH2
Brd4-SBDI, BDII, ETTNBC, LeukemiaSuppresses growth, promotes apoptosisHDACs, repressive complexes

Properties

Product Name

BRD4 Inhibitor-16

IUPAC Name

2-[6-(3,5-dimethyl-1,2-oxazol-4-yl)-1-methyl-2-oxo-4-phenyl-4H-quinazolin-3-yl]-N-[2-[[2-(2-morpholin-4-ylethyl)-1,3-dioxobenzo[de]isoquinolin-6-yl]sulfonylamino]ethyl]acetamide

Molecular Formula

C42H43N7O8S

Molecular Weight

805.9 g/mol

InChI

InChI=1S/C42H43N7O8S/c1-26-37(27(2)57-45-26)29-12-14-34-33(24-29)39(28-8-5-4-6-9-28)49(42(53)46(34)3)25-36(50)43-16-17-44-58(54,55)35-15-13-32-38-30(35)10-7-11-31(38)40(51)48(41(32)52)19-18-47-20-22-56-23-21-47/h4-15,24,39,44H,16-23,25H2,1-3H3,(H,43,50)

InChI Key

UIMJBTYHXUBLPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=O)N(C3C4=CC=CC=C4)CC(=O)NCCNS(=O)(=O)C5=C6C=CC=C7C6=C(C=C5)C(=O)N(C7=O)CCN8CCOCC8)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.